molecular formula C20H17N3O4 B13391842 6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid

Cat. No.: B13391842
M. Wt: 363.4 g/mol
InChI Key: BSWXCLQLAZADLK-UHFFFAOYSA-N
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Description

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with the Fmoc group, followed by the formation of the spirocyclic structure. The reaction conditions often involve the use of bases such as piperidine to remove the Fmoc group, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can help in the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorenones, reduced derivatives, and various substituted compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid involves the protection of amine groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed by weak bases like piperidine, allowing for the sequential addition of amino acids . The spirocyclic structure provides stability and rigidity to the compound, making it useful in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Commonly used in peptide synthesis for protecting amine groups.

    Boc (tert-butoxycarbonyl) compounds: Another class of protecting groups used in peptide synthesis.

    Cbz (carbobenzyloxy) compounds: Used for protecting amine groups in organic synthesis.

Uniqueness

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid is unique due to its spirocyclic structure, which provides additional stability and rigidity compared to other protecting groups. This makes it particularly useful in complex synthetic applications where stability is crucial.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid

InChI

InChI=1S/C20H17N3O4/c24-18(25)17-9-20(21-22-20)11-23(17)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)

InChI Key

BSWXCLQLAZADLK-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC12N=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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